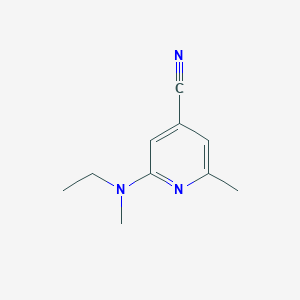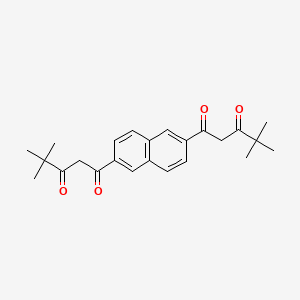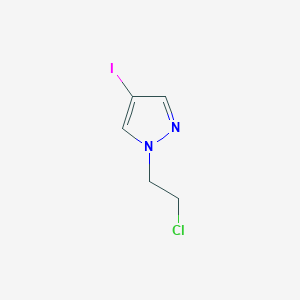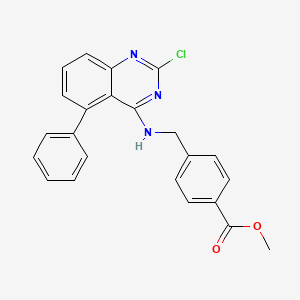
Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide is a heterocyclic organic compound with a five-membered oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using hydroxylamine hydrochloride to yield the oxazole N-oxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the N-oxide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, amines, and various functionalized derivatives that can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular processes. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methoxyphenyl)pyridine N-oxide
- 2-(4-Methoxyphenyl)-1,2,3-triazole
- 2-(4-Methoxyphenyl)thiazole
Uniqueness
2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide is unique due to its specific structural features, such as the presence of both the oxazole ring and the N-oxide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
InChI |
InChI=1S/C12H13NO3/c1-8-9(2)16-12(13(8)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3 |
InChI-Schlüssel |
LQTWDKXMVXIVGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(3-Nitrophenyl)ethenyl]-pyridine](/img/structure/B8624811.png)







![7-[Acetyl(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8624871.png)
